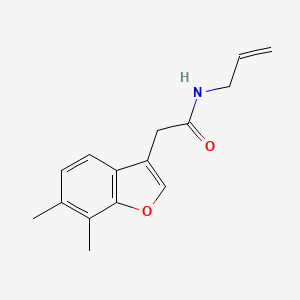

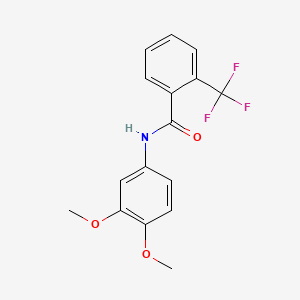

N-allyl-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-allyl-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide" is a chemical compound that has garnered interest in various scientific studies due to its unique structural and chemical characteristics. This analysis draws on recent research to provide insights into its synthesis, structural nuances, reactivity, and property profiles.

Synthesis Analysis

The synthesis of benzofuran-2-ylacetamide derivatives, including compounds similar to "N-allyl-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide," involves cascade reactions that utilize palladium catalysis. Gabriele et al. (2007) have developed an efficient synthesis method starting from 1-(2-allyloxyaryl)-2-yn-1-ols, amines, and CO, employing catalytic amounts of PdI2 along with PPh3 and KI. This method exemplifies the "sequential homobimetallic catalysis" concept, showcasing two catalytic cycles in sequence to produce the final product (Gabriele et al., 2007).

Molecular Structure Analysis

Investigations into the molecular structure of compounds analogous to "N-allyl-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide" reveal detailed geometrical parameters. For instance, Bunev et al. (2013) have analyzed the structure of a related benzothiazol-2-yl acetamide compound, demonstrating the planarity of the acetamide moiety and how substituents influence its molecular geometry (Bunev et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of benzofuran derivatives have been explored through various reactions, including those leading to the formation of benzofuran-3(2H)-one scaffolds with a quaternary center. Yuan et al. (2019) described a Rh/Co relay catalyzed C-H functionalization/annulation process for constructing benzofuran motifs, highlighting the compound's reactivity and potential for further chemical transformations (Yuan et al., 2019).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and stability of benzofuran derivatives, are crucial for understanding their behavior in different environments. Although specific data on "N-allyl-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide" is scarce, related research provides insights into the physical characteristics of analogous compounds, emphasizing the importance of molecular structure on these properties.

Chemical Properties Analysis

Chemical properties, including acidity (pKa) and reactivity towards various reagents, define the compound's applications and reactions. Duran and Canbaz (2013) determined the pKa values of newly synthesized benzothiazole acetamide derivatives, offering a glimpse into the compound's chemical behavior and reactivity profile (Duran & Canbaz, 2013).

Mechanism of Action

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on discovering new drugs and developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

properties

IUPAC Name |

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-4-7-16-14(17)8-12-9-18-15-11(3)10(2)5-6-13(12)15/h4-6,9H,1,7-8H2,2-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNYMJMYONZIAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NCC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5877533.png)

![3'-amino-4-tert-butyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5877540.png)

![N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5877551.png)

![2-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5877562.png)

![ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5877578.png)

![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5877589.png)

![6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5877610.png)